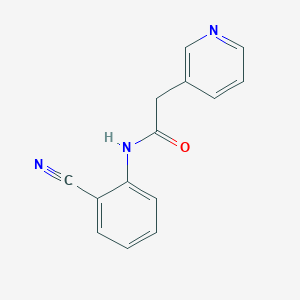
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzyl chloride with 3-pyridylacetic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of 2-cyanobenzylamine and 3-pyridylacetyl chloride under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .
化学反应分析
Types of Reactions
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation to form primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
科学研究应用
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
作用机制
The mechanism of action of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, receptors, or proteins. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The cyano group and pyridine ring play crucial roles in binding to the active sites of target molecules, thereby exerting its effects .
相似化合物的比较
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can be compared with other similar compounds, such as:
N-(2-cyanophenyl)-2-pyridin-2-ylacetamide: Similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
N-(2-cyanophenyl)-2-pyridin-4-ylacetamide: Another isomer with the pyridine ring attached at the 4-position, which may exhibit distinct reactivity and applications.
N-(2-cyanophenyl)-2-pyridin-3-ylmethanamine:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions and interact with specific molecular targets, making it valuable in research and development across multiple fields.
属性
IUPAC Name |
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-12-5-1-2-6-13(12)17-14(18)8-11-4-3-7-16-10-11/h1-7,10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRULDIVMIRLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
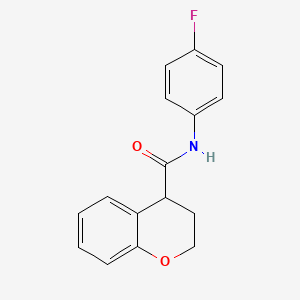
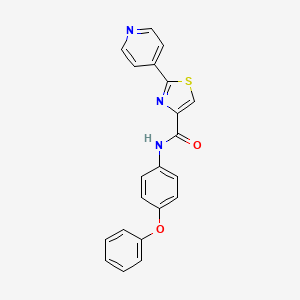
![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)
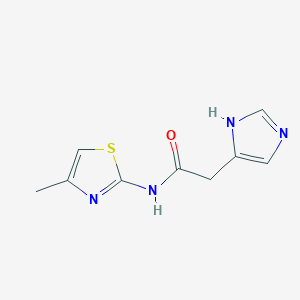
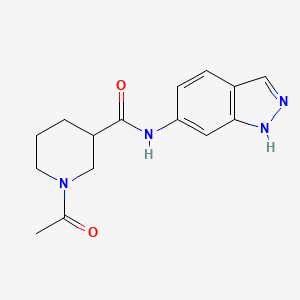
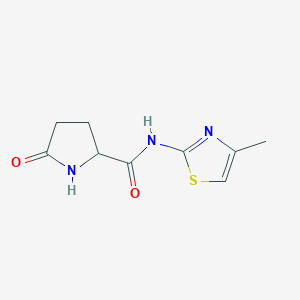
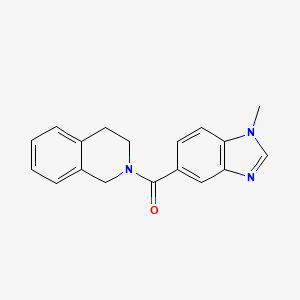
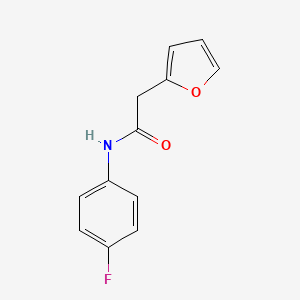
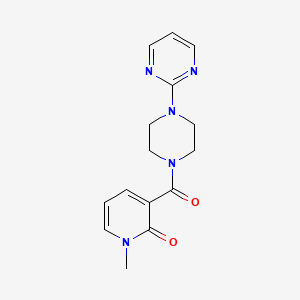
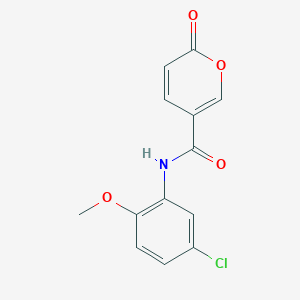
![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
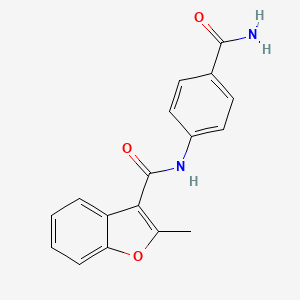
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
